2-amino-5-(1H-indol-3-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide
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Overview
Description
2-amino-5-(1H-indol-3-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide is a complex organic compound that features both indole and pyrrole moieties. Indole derivatives are known for their significant biological activities and are prevalent in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(1H-indol-3-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-(1H-indol-3-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: The carbonyl group in the pyrrole ring can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and acids (HCl, HBr) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
2-amino-5-(1H-indol-3-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-amino-5-(1H-indol-3-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid that contains an indole ring.
Indole-3-carbinol: A compound found in cruciferous vegetables with anticancer properties.
Uniqueness
2-amino-5-(1H-indol-3-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide is unique due to the combination of indole and pyrrole moieties, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
CAS No. |
929974-82-3 |
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Molecular Formula |
C14H14N4O2 |
Molecular Weight |
270.29 g/mol |
IUPAC Name |
5-amino-3-hydroxy-2-(1H-indol-3-ylmethyl)-2H-pyrrole-4-carboxamide |
InChI |
InChI=1S/C14H14N4O2/c15-13-11(14(16)20)12(19)10(18-13)5-7-6-17-9-4-2-1-3-8(7)9/h1-4,6,10,17,19H,5H2,(H2,15,18)(H2,16,20) |
InChI Key |
DMKUPMFZEBEDBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C(=C(C(=N3)N)C(=O)N)O |
Origin of Product |
United States |
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